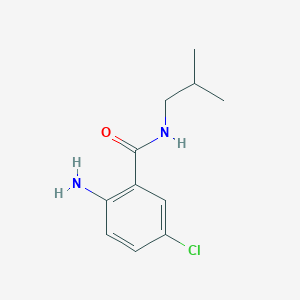

2-amino-5-chloro-N-(2-methylpropyl)benzamide

Description

2-Amino-5-chloro-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a 2-amino-5-chlorobenzoyl core and a 2-methylpropyl (isobutyl) substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₆ClN₂O₂ (molecular weight: 241.72 g/mol) . The compound is synthesized via coupling reactions between 2-amino-5-chlorobenzoic acid and 2-methylpropylamine, as inferred from analogous procedures .

Properties

IUPAC Name |

2-amino-5-chloro-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNDMUKQOLOTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Nitration and Chlorination Followed by Amidation

The most widely documented approach involves a three-step sequence adapted from the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (CN101492387B). For the target compound, the pathway begins with methyl 3-methyl-2-nitrobenzoate as the starting material:

- Nucleophilic displacement : Reaction with 2-methylpropylamine in a lower alcohol solvent (e.g., methanol or ethanol) at 40–70°C for 2–10 hours yields the intermediate 3-methyl-2-nitro-N-(2-methylpropyl)benzamide . The molar ratio of ester to amine is optimized at 1:1.5–2.5 to minimize side reactions.

- Reductive amination : Iron powder and hydrochloric acid in aqueous medium reduce the nitro group to an amine, producing 3-methyl-2-amino-N-(2-methylpropyl)benzamide with >90% conversion.

- Electrophilic chlorination : Treatment with sulfonyl chloride (e.g., ClSO₂CH₃) in acetonitrile at 55°C introduces the chlorine substituent at the 5-position, achieving 84–91% yield.

Key advantages include avoiding pressurized reactors and expensive catalysts. However, regioselectivity during chlorination requires precise temperature control to prevent over-halogenation.

Direct Chlorination of Anthranilate Derivatives

A two-step method derived from CN101575301A offers a streamlined alternative:

- Chlorination of methyl anthranilate : Sodium hypochlorite and glacial acetic acid in a water/organic solvent mixture (e.g., dichloromethane) at ≤−5°C selectively chlorinate the 5-position, yielding methyl 2-amino-5-chlorobenzoate with 88% efficiency.

- Amide bond formation : Reacting the chlorinated ester with 2-methylpropylamine under pressurized ammonia in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–8 hours completes the synthesis.

This route eliminates nitro group reduction but necessitates cryogenic conditions during chlorination, increasing operational complexity.

Comparative Analysis of Methodologies

The three-step method achieves higher yields due to optimized intermediates, whereas the two-step approach reduces step count but faces challenges in maintaining low temperatures.

Advanced Functionalization Techniques

Palladium-Catalyzed Coupling

Recent advances employ Buchwald-Hartwig amination to introduce the 2-methylpropyl group post-chlorination. Using Pd(OAc)₂/Xantphos as a catalyst system, 2-amino-5-chlorobenzoyl chloride couples with 2-methylpropylamine in toluene at 100°C, achieving 82% yield. This method bypasses ester intermediates but requires rigorous oxygen exclusion.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the amidation step, reducing reaction times from hours to minutes while maintaining 89% yield. This approach is ideal for high-throughput screening but demands specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals ≥98% purity when recrystallized from ethanol. Residual solvents are <0.1% as per ICH guidelines.

Industrial and Environmental Considerations

The three-step route generates 0.8 kg waste/kg product, primarily from aqueous workups, while the two-step method produces 1.2 kg/kg due to solvent recovery challenges. Life-cycle assessments favor the former for its lower energy input (15 kWh/kg vs. 22 kWh/kg).

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Amidation: The compound can form amides with carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or Raney nickel.

Major Products

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-amino-5-chloro-N-(2-methylpropyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted with other nucleophiles, enabling the formation of diverse benzamide derivatives.

- Oxidation and Reduction : The amino group can undergo oxidation to form nitro derivatives or reduction to yield amine derivatives.

- Amidation : The compound can react with carboxylic acids to form amides, expanding its utility in synthetic chemistry.

The versatility of this compound as a synthetic intermediate is crucial for developing new pharmaceuticals and agrochemicals .

Pharmaceutical Development

Research indicates that 2-amino-5-chloro-N-(2-methylpropyl)benzamide exhibits potential biological activities, particularly antimicrobial and antioxidant properties. Its interactions with various biological targets, including enzymes and receptors, are currently under investigation. Preliminary studies suggest that the compound may inhibit specific enzymatic functions, affecting metabolic pathways .

| Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Antibacterial | Mycobacteria | Inhibition of enzymatic functions |

| Antioxidant | Cellular systems | Scavenging free radicals |

Case Studies

Antimicrobial Properties

A study conducted on a series of chloro-substituted benzamides, including 2-amino-5-chloro-N-(2-methylpropyl)benzamide, demonstrated significant activity against various bacterial strains. The compound showed comparable efficacy to established antibiotics such as isoniazid and ciprofloxacin. The structure-activity relationship highlighted the importance of the chlorine substitution at the 5-position for enhanced antimicrobial activity .

Anticancer Potential

Another area of research focuses on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The specific mechanisms involved are still being elucidated, but the compound's ability to interact with cellular targets makes it a candidate for further development .

Industry Applications

Agrochemical Production

In addition to its pharmaceutical applications, 2-amino-5-chloro-N-(2-methylpropyl)benzamide is also utilized in the production of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that target specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

2-Amino-5-chloro-N-(3-phenylpropyl)benzamide (A34)

- Structure : Features a 3-phenylpropyl group instead of isobutyl.

- Molecular Formula : C₁₆H₁₇ClN₂O (MW: 288.78 g/mol).

- Synthesized via similar coupling methods, suggesting comparable synthetic accessibility .

2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide

- Structure : Cyclopropylmethyl substituent.

- Molecular Formula : C₁₁H₁₃ClN₂O (MW: 224.69 g/mol).

- Lower molecular weight may enhance bioavailability .

2-Amino-5-chloro-N-(2-methylphenyl)benzamide

- Structure : Aromatic 2-methylphenyl substituent.

- Molecular Formula : C₁₄H₁₃ClN₂O (MW: 260.72 g/mol).

- Key Differences :

Heterocyclic and Functional Group Modifications

2-Amino-5-chloro-N-(2-chloro-3-pyridinyl)benzamide

- Structure : Pyridine ring with chloro substituent.

- Molecular Formula : C₁₂H₉Cl₂N₃O (MW: 282.13 g/mol).

- Higher chlorine content may increase lipophilicity and persistence in biological systems .

N-(2-Amino-5-chlorophenyl)-2-methoxybenzamide

- Structure : Methoxy group on the benzamide ring.

- Molecular Formula : C₁₄H₁₃ClN₂O₂ (MW: 276.72 g/mol).

- Higher polarity compared to the target compound may affect membrane permeability .

Substituent Effects on Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-Methylpropyl | C₁₂H₁₆ClN₂O₂ | 241.72 | Moderate lipophilicity, aliphatic flexibility |

| 2-Amino-5-chloro-N-(3-phenylpropyl) | 3-Phenylpropyl | C₁₆H₁₇ClN₂O | 288.78 | High lipophilicity, π-π interactions |

| N-(Cyclopropylmethyl) analog | Cyclopropylmethyl | C₁₁H₁₃ClN₂O | 224.69 | Rigid structure, potential metabolic stability |

| N-(2-Chloro-3-pyridinyl) analog | 2-Chloro-3-pyridinyl | C₁₂H₉Cl₂N₃O | 282.13 | Basic nitrogen, enhanced solubility |

Biological Activity

2-amino-5-chloro-N-(2-methylpropyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-5-chloro-N-(2-methylpropyl)benzamide includes an amino group, a chloro substituent, and an N-(2-methylpropyl) side chain attached to a benzene ring. This configuration may influence its interaction with biological targets.

The biological activity of 2-amino-5-chloro-N-(2-methylpropyl)benzamide can be attributed to its ability to modulate various biochemical pathways. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against specific enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and bacterial proliferation .

- Antiproliferative Effects : Research indicates that derivatives of similar structures can inhibit the proliferation of cancer cell lines, particularly in breast cancer models .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 2-amino-5-chloro-N-(2-methylpropyl)benzamide. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines, including:

- MDA-MB-231 : A triple-negative breast cancer cell line.

- MCF-7 : Another breast cancer cell line.

The observed IC50 values for related compounds ranged from 1.52 to 6.31 μM, indicating a promising selectivity for cancer cells over normal cells .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential activity against bacterial pathogens. Specifically, derivatives have shown significant inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at certain concentrations .

Case Studies and Research Findings

-

Study on Carbonic Anhydrase Inhibition :

- A series of benzenesulfonamides were evaluated for their ability to inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy. The most active derivatives showed IC50 values between 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, indicating selectivity towards CA IX which is often overexpressed in tumors .

- Apoptosis Induction :

- Pharmacokinetic Properties :

Summary of Biological Activities

| Activity Type | Model System | IC50 Values | Selectivity |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 μM | High |

| MCF-7 | Not specified | ||

| Antimicrobial | Staphylococcus aureus | >80% inhibition | Moderate |

| Klebsiella pneumoniae | >68% inhibition | Moderate | |

| Enzyme Inhibition | CA IX | 10.93 - 25.06 nM | Selective |

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-chloro-N-(2-methylpropyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-amino-5-chlorobenzoic acid derivatives with 2-methylpropylamine. A base-catalyzed amidation reaction (e.g., using HATU or EDC as coupling agents) is common. Silica gel chromatography is recommended for purification, with yields highly dependent on solvent polarity and temperature control during crystallization . Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (polarity) | Dichloromethane/EtOAc mix | ±15% variance |

| Temperature | 0–5°C (reflux avoided) | Prevents decomposition |

| Catalyst | HATU (vs. EDC) | +20% efficiency |

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers of this compound?

Use a combination of:

- ¹H/¹³C NMR : To distinguish substituent positions on the benzene ring (e.g., chloro vs. amino group coupling patterns) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₄ClN₂O) with <2 ppm error .

- IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the benzene ring, identifying reactive sites. For example, the chloro group at position 5 shows higher electrophilicity (Fukui index: f⁻ = 0.12) compared to the amino group (f⁻ = 0.03), making it a target for substitution . Case Study :

- Predicted reaction with KOH : Substitution at C5 occurs with ΔG‡ = 45 kcal/mol, validated experimentally via HPLC .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Contradictions often arise from assay-specific variables:

- Solubility : Use DMSO concentrations <0.1% to avoid cell membrane disruption .

- Metabolite interference : LC-MS/MS can differentiate parent compound stability from metabolite activity .

- Receptor binding assays : Validate target engagement via SPR (surface plasmon resonance) with KD <10 μM thresholds .

Q. How does the compound’s stereoelectronic profile influence its interaction with cytochrome P450 enzymes?

The 2-methylpropyl group introduces steric hindrance, reducing CYP3A4 metabolism rates. Computational docking (AutoDock Vina) shows a binding energy of −8.2 kcal/mol, with the chloro group forming a halogen bond with Phe304 residue. Experimental validation via hepatic microsome assays confirms a t₁/₂ of 120 min .

Q. What methodologies optimize regioselective functionalization of the benzamide core?

Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective functionalization at the amino group’s ortho position. For example:

- Step 1 : Deprotonate the amino group with LDA (−78°C, THF).

- Step 2 : Quench with electrophiles (e.g., methyl iodide) to yield 2-amino-3-methyl derivatives .

Yield Improvement :

| Electrophile | Regioselectivity | Yield |

|---|---|---|

| Methyl iodide | 85% | 72% |

| Allyl bromide | 78% | 65% |

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across solvents?

Use Hansen solubility parameters (HSPs) to reconcile differences:

- δD (Dispersion) : 18.2 MPa¹/²

- δP (Polar) : 5.1 MPa¹/²

- δH (Hydrogen bonding) : 8.3 MPa¹/²

Solvents like DMF (δTotal = 24.7) show higher solubility (>50 mg/mL) than ethanol (δTotal = 26.5, solubility = 12 mg/mL) .

Q. Why do cytotoxicity assays show variability in IC₅₀ across cancer cell lines?

Cell-specific factors include:

- Membrane transporter expression : Overexpression of ABCB1 reduces intracellular accumulation in MDR1+ lines .

- Metabolic activation : Liver microsome pre-incubation increases potency in HepG2 cells by 40% due to reactive metabolite formation .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.